3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with a suitable amine and a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(4-10)9(11)8-3-7(2)12-5-8/h3,5-6,9,11H,4,10H2,1-2H3 |
InChI Key |
BJZIYGXZKODCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C(C)CN)O |
Origin of Product |
United States |
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